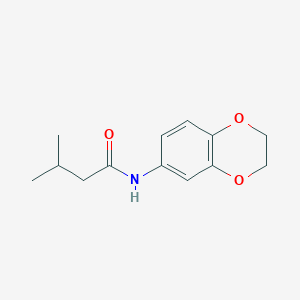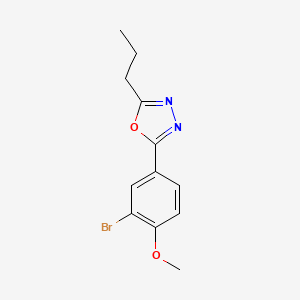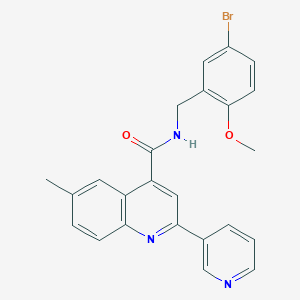![molecular formula C23H26N4O B7543846 N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide, also known as MPQC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPQC is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is overexpressed in various cancers. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by this compound leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing tumor growth, and inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus. However, the exact biochemical and physiological effects of this compound may vary depending on the specific disease or cell type being studied.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its potency and specificity for CK2 inhibition. This compound has been shown to be a potent inhibitor of CK2 with an IC50 value in the nanomolar range. Furthermore, this compound has been reported to have minimal off-target effects, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound in lab experiments is its solubility and stability. This compound is a poorly soluble compound, and its stability may be affected by factors such as pH and temperature.
Future Directions
There are several future directions for the research on N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in various cancer types and to optimize the dosing and delivery methods. Another future direction is the development of this compound derivatives with improved solubility and stability. Finally, the role of CK2 in various cellular processes such as autophagy and DNA damage response needs to be further investigated to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves a multi-step process starting from commercially available 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-chloro-6-nitropyridine, which is then reacted with 2-methylpiperidine to form the intermediate product. The intermediate is then reacted with ethyl bromoacetate to form the final product, this compound. The synthesis of this compound has been reported in various research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Scientific Research Applications
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus.
properties
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-8-5-7-14-27(17)15-13-25-23(28)19-16-22(21-11-4-6-12-24-21)26-20-10-3-2-9-18(19)20/h2-4,6,9-12,16-17H,5,7-8,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNIWMNBGVNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)

![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)
![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)
![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![4-chloro-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7543882.png)